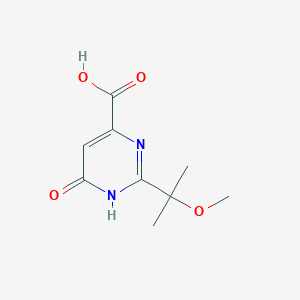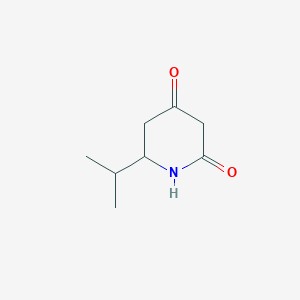
6-(Propan-2-yl)piperidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Propan-2-yl)piperidine-2,4-dione is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications. This compound features a six-membered ring containing one nitrogen atom and two carbonyl groups at positions 2 and 4, with an isopropyl group attached at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)piperidine-2,4-dione can be achieved through various methods. One common approach involves the Michael addition of acetates and acrylamides, followed by intramolecular nucleophilic substitution. Potassium tert-butoxide is often used as a promoter in this reaction . This method is efficient and can be performed under solvent-free conditions, providing a wide range of piperidine-2,4-diones in good yields.
Industrial Production Methods
For industrial production, the synthesis of piperidine-2,4-dione derivatives can be scaled up using similar methods. The process involves the use of abundant starting materials such as acetates and acrylamides, with potassium tert-butoxide as a catalyst. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Propan-2-yl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of piperidine derivatives.
Reduction: Hydroxylated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Propan-2-yl)piperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(Propan-2-yl)piperidine-2,4-dione involves its interaction with specific molecular targets. For instance, some piperidine derivatives inhibit tubulin polymerization, leading to antiproliferative effects . The compound may also interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-2,6-dione: Another piperidine derivative with similar structural features.
N-(Thiazol-2-yl)piperidine-2,6-dione: A derivative with a thiazole ring attached to the piperidine core.
Uniqueness
6-(Propan-2-yl)piperidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at position 6 influences its reactivity and interaction with molecular targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
6-propan-2-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)7-3-6(10)4-8(11)9-7/h5,7H,3-4H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
RGCCRDSIDCNSFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC(=O)CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


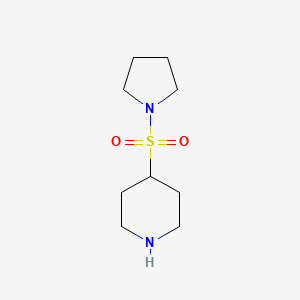


![2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13226569.png)
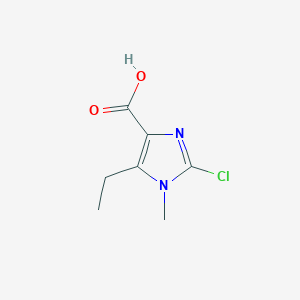
![4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole](/img/structure/B13226591.png)

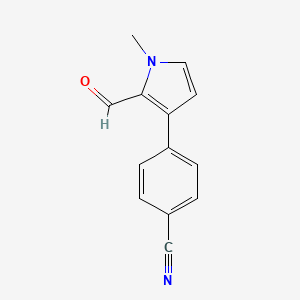

![{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13226612.png)
![1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13226613.png)
